N4',N4',5-trimethyl-[1,1'-biphenyl]-3,4'-diamine
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Overview
Description
N4’,N4’,5-trimethyl-[1,1’-biphenyl]-3,4’-diamine is a compound known for its applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound is a derivative of biphenyl, featuring three methyl groups and two amine groups, which contribute to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4’,N4’,5-trimethyl-[1,1’-biphenyl]-3,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where the biphenyl compound is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of N4’,N4’,5-trimethyl-[1,1’-biphenyl]-3,4’-diamine follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4’,N4’,5-trimethyl-[1,1’-biphenyl]-3,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in the presence of a suitable catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N4’,N4’,5-trimethyl-[1,1’-biphenyl]-3,4’-diamine has several scientific research applications:
Organic Electronics: It is used as a hole transport material in OLEDs and OFETs due to its excellent electronic properties.
Photovoltaics: The compound is used in the fabrication of organic solar cells, where it helps in improving charge separation and transport.
Sensors: It is used in the development of chemical sensors due to its sensitivity to various analytes.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N4’,N4’,5-trimethyl-[1,1’-biphenyl]-3,4’-diamine involves its interaction with molecular targets such as electron-rich and electron-deficient sites in organic electronic devices. The compound facilitates charge transport by providing a pathway for hole conduction, which is crucial for the efficient operation of OLEDs and OFETs.
Comparison with Similar Compounds
Similar Compounds
N4,N4,N4’‘,N4’‘-tetra([1,1’-biphenyl]-4-yl)-[1,1’4’,1’‘-terphenyl]-4,4’'-diamine: This compound is also used as a hole transport material in organic electronics.
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Another hole transport material with similar applications in OLEDs.
Uniqueness
N4’,N4’,5-trimethyl-[1,1’-biphenyl]-3,4’-diamine is unique due to its specific substitution pattern, which provides a balance between electronic properties and stability. This makes it particularly suitable for use in high-performance organic electronic devices.
Properties
CAS No. |
1987029-32-2 |
---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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